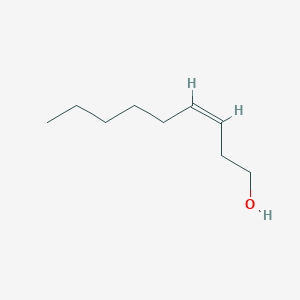

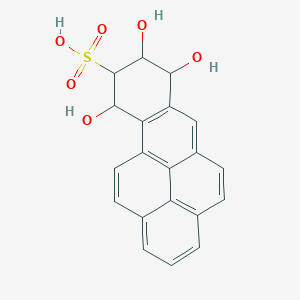

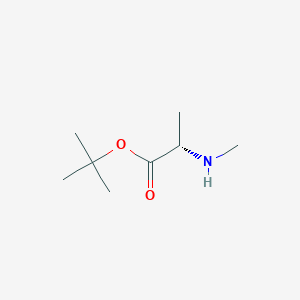

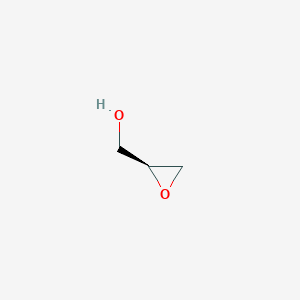

![molecular formula C15H13ClO4 B047891 4-[(2-Chlorobenzyl)oxy]-3-methoxybenzoic acid CAS No. 113457-27-5](/img/structure/B47891.png)

4-[(2-Chlorobenzyl)oxy]-3-methoxybenzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(2-Chlorobenzyl)oxy]-3-methoxybenzoic acid (CBMOBA) is a synthetic compound with a wide range of applications in the fields of medicine, chemistry, and biochemistry. CBMOBA is a white crystalline powder with a molecular weight of 312.7 g/mol, and a melting point of approximately 130°C. It is insoluble in water, but soluble in ethanol and other organic solvents. CBMOBA has been used in a variety of scientific research applications, including as a substrate for enzymatic reactions, as a reagent in organic synthesis, and as a potential therapeutic agent.

Scientific Research Applications

Synthesis of Thiazolidinone Derivatives

This compound is utilized in the synthesis of thiazolidinone derivatives . These derivatives are of interest due to their potential pharmacological activities, which include anti-inflammatory, antiviral, and anticancer properties . The synthesis involves the formation of a 4-oxo-2-thioxo-1,3-thiazolidin ring, which is a core structure in many biologically active molecules.

Development of Cancer Therapeutics

The compound serves as a precursor in the development of cancer therapeutic drugs. Specifically, it’s used to create controlled substance inhibitors that target conditions like leukemia and lymphoma. Its role in the synthesis process is crucial for the formation of compounds that can interact with specific biological targets .

Chemical Reagent for Protection of Carboxyl Groups

In synthetic chemistry, 4-[(2-Chlorobenzyl)oxy]-3-methoxybenzoic acid is used as a reagent for the protection of carboxyl groups. The 4-chlorobenzyl esters formed are more stable to acid than the corresponding benzyl esters, making them useful in various chemical synthesis procedures .

Biomedical Research

The compound finds applications in biomedical research, where it’s used as a specialized reagent. Its stability and reactivity make it suitable for experiments that require precise control over the chemical reactions involved in the study of disease mechanisms .

Pharmaceutical Drug Development

In the pharmaceutical industry, this compound is part of the early discovery phase, where researchers use it to identify new drug candidates. Its unique chemical structure allows for the exploration of novel interactions with biological targets .

Material Science

Due to its specific chemical properties, 4-[(2-Chlorobenzyl)oxy]-3-methoxybenzoic acid can be used in material science research, particularly in the development of new polymers and coatings that require specific organic compounds as building blocks .

properties

IUPAC Name |

4-[(2-chlorophenyl)methoxy]-3-methoxybenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClO4/c1-19-14-8-10(15(17)18)6-7-13(14)20-9-11-4-2-3-5-12(11)16/h2-8H,9H2,1H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYGJEFJTAUFTJM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C(=O)O)OCC2=CC=CC=C2Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90358229 |

Source

|

| Record name | 4-[(2-chlorobenzyl)oxy]-3-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90358229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.71 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(2-Chlorobenzyl)oxy]-3-methoxybenzoic acid | |

CAS RN |

113457-27-5 |

Source

|

| Record name | 4-[(2-chlorobenzyl)oxy]-3-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90358229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.